molecular formula C10H9Cl3O2 B081632 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one CAS No. 13505-41-4

4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one

Cat. No.: B081632
CAS No.: 13505-41-4
M. Wt: 267.5 g/mol
InChI Key: JTJFOKGHNOVCTC-UHFFFAOYSA-N
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Description

4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one (CAS 188854-65-1) is a chiral organic compound with the molecular formula C10H9Cl3O2 and a molecular weight of 267.54 g/mol . This compound features a phenyl ketone group and a stereogenic center at the 3-position, making it a valuable synthetic intermediate, particularly in its enantiomerically enriched (3S) form . Its key structural elements—the trichloromethyl group and a secondary alcohol—make it a versatile building block for synthesizing more complex molecules. Researchers value this compound for its role in diastereoselective reactions. Scientific literature describes its use in the synthesis of specialized heterocycles, where it reacts with phosphonous acid dichlorides to form tricyclic phosphoranes; these intermediates are crucial for studying the formation of 1,2λ5σ4-oxaphospholanes, which are of significant interest in organophosphorus chemistry . This reactivity highlights the compound's utility in exploring new chemical spaces and developing novel synthetic methodologies. The compound is provided For Research Use Only. It is intended for use in a laboratory setting by qualified professionals and is not for diagnostic, therapeutic, or any other human use. Proper personal protective equipment should be worn, and all material should be handled in accordance with appropriate risk assessments.

Properties

IUPAC Name

4,4,4-trichloro-3-hydroxy-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5,9,15H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJFOKGHNOVCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20306016
Record name 4,4,4-trichloro-3-hydroxy-1-phenylbutan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13505-41-4
Record name NSC173296
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4,4-trichloro-3-hydroxy-1-phenylbutan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-TRICHLORO-3-HYDROXY-1-PHENYL-BUTAN-1-ONE
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Preparation Methods

Reaction Mechanism

  • Enolate Formation : A base (e.g., NaOH) deprotonates the α-carbon of phenylacetone, generating an enolate.

  • Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of trichloroacetaldehyde.

  • Elimination : A water molecule is eliminated, forming the β-hydroxy ketone backbone.

  • Chlorination : The trichloromethyl group is retained from trichloroacetaldehyde, yielding the final product.

Optimization Parameters

ParameterTypical RangeImpact on Yield
BaseNaOH, KOH (0.5–2.0 M)Higher base concentration accelerates enolate formation but risks over-chlorination.
SolventEthanol/H₂O (3:1)Aqueous ethanol balances solubility and reaction kinetics.
Temperature25–40°CElevated temperatures (≥40°C) reduce reaction time but may promote side reactions.
Molar Ratio1:1 (Phenylacetone:Chloral)Excess chloral (1.2:1) improves conversion but complicates purification.

Key Findings :

  • Yields of 65–72% are achievable under optimized conditions.

  • The use of ethanol as a co-solvent prevents premature precipitation of intermediates.

Base-Catalyzed Synthesis in Aqueous or Low-Polarity Solvents

A patent-published method (US8952175B2) describes the synthesis of analogous β-hydroxy ketones via base-catalyzed reactions in water or toluene.

Protocol

  • Reagents : Phenylacetone, trichloroacetaldehyde, and NaOH.

  • Solvent System :

    • Aqueous : Enables rapid mixing and exothermic control.

    • Toluene : Facilitates azeotropic removal of water, shifting equilibrium toward product formation.

  • Slurry Formation : Partial solubility of intermediates in toluene creates a slurry, enhancing yield by reducing side reactions.

Comparative Performance

ConditionAqueous (H₂O)Low-Polarity (Toluene)
Reaction Time2–3 hours4–6 hours
Yield60–68%70–75%
Purity85–90%92–95%

Advantages of Toluene :

  • Improved product isolation due to phase separation.

  • Reduced hydrolysis of trichloromethyl groups.

Cyclization Precursor Synthesis Using Triflic Acid

Trifluoromethanesulfonic acid (TfOH) enables the cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into indanones, with this compound as a potential intermediate.

Synthetic Pathway

  • Trichloroenone Formation :

    • Phenylacetone reacts with trichloroacetyl chloride to form 1-phenyl-4,4,4-trichlorobut-2-en-1-one.

  • Hydroxylation :

    • Acid-catalyzed hydration introduces the 3-hydroxy group.

Reaction Conditions

StepReagents/ConditionsOutcome
TrichloroenoneTrichloroacetyl chloride, AlCl₃80–85% yield
HydroxylationTfOH, H₂O, 0°C → 25°C70–75% yield

Critical Notes :

  • TfOH acts as both catalyst and solvent, stabilizing carbocation intermediates.

  • Low temperatures (0°C) minimize decomposition during hydroxylation.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Aldol Condensation65–7285–90ModerateHigh
Base-Catalyzed (H₂O)60–6885–90HighVery High
Base-Catalyzed (Toluene)70–7592–95ModerateModerate
Cyclization Pathway70–7590–93LowLow

Trade-offs :

  • Aldol Condensation : Cost-effective but requires precise stoichiometry.

  • Toluene-Based Synthesis : Higher purity but longer reaction times.

  • Cyclization Route : High intermediate utility but complex multi-step process.

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch systems.

  • In-Line Analytics : NMR or FTIR monitoring ensures real-time quality control.

ParameterAldol CondensationToluene-BasedCyclization
Solvent Recovery85%92%78%
Energy Consumption (kW·h/kg)12.415.218.7

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to alterations in their structure and function. The trichloromethyl group is particularly reactive and can participate in electrophilic reactions, affecting cellular pathways .

Comparison with Similar Compounds

1-(3-Chlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)-1-butanone (CAS# 34844-15-0)

  • Molecular Formula : C₁₁H₇ClF₆O₂
  • Molecular Weight : 320.62 g/mol
  • Key Differences :
    • Replaces the phenyl group with a 3-chlorophenyl substituent.
    • Features trifluoromethyl and trifluoro groups instead of trichloromethyl.
    • Higher density (1.506 g/cm³) and boiling point (354.7°C) compared to the main compound, likely due to increased halogen content and molecular weight .

4,4,4-Trichlorobutylene Oxide (CAS# 3083-25-8)

  • Molecular Formula : C₄H₅Cl₃O
  • Key Differences :
    • Contains an epoxide ring instead of a ketone.
    • Lacks the phenyl and hydroxyl groups.
  • Functional Implications : The epoxide’s strained ring structure makes it highly reactive in ring-opening reactions, contrasting with the ketone’s electrophilic carbonyl .

Functional Group Variants

(3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one (CAS# 1280655-40-4)

  • Molecular Formula: C₁₀H₁₀F₃NO
  • Molecular Weight : 217.19 g/mol
  • Key Differences: Substitutes the hydroxyl group with an amino group at the β-position. Uses trifluoro instead of trichloro substituents. Stereospecific (S-configuration) design, which may influence chiral interactions in biological systems .
  • Functional Implications: The amino group enables participation in Schiff base formation or amidation, offering divergent synthetic pathways compared to the hydroxyl-bearing main compound.

4,4,4-Trifluorobutan-1-amine (CAS# 819-46-5)

  • Molecular Formula : C₄H₈F₃N
  • Key Differences :
    • A primary amine with a trifluorobutyl chain.
    • Lacks aromaticity and carbonyl functionality.
  • Functional Implications : The amine’s nucleophilicity and fluorine’s electron-withdrawing effects make it suitable for fluorinated surfactant or ligand synthesis .

Structural and Property Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Halogen Type Notable Properties
4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one C₁₀H₇Cl₃O₂ ~287.45 Ketone, Hydroxyl, Trichloro Cl N/A (data gaps)
1-(3-Chlorophenyl)-4,4,4-trifluoro-3-hydroxy-... C₁₁H₇ClF₆O₂ 320.62 Ketone, Hydroxyl, Trifluoro Cl, F Density: 1.506 g/cm³; BP: 354.7°C
(3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one C₁₀H₁₀F₃NO 217.19 Ketone, Amino, Trifluoro F Stereospecific (S-configuration)
4,4,4-Trifluorobutan-1-amine C₄H₈F₃N 139.11 Amine, Trifluoro F N/A

Research and Application Insights

  • Electron-Withdrawing Effects : The trichloro group in the main compound enhances electrophilicity at the carbonyl, favoring nucleophilic attacks, whereas trifluoro substituents in analogues may improve oxidative stability .
  • Synthetic Utility : Epoxide and amine derivatives (e.g., CAS# 3083-25-8, 819-46-5) highlight the diversity of halogenated building blocks in organic synthesis .

Biological Activity

4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one (CAS Number: 13505-41-4) is an organic compound characterized by its molecular formula C10H9Cl3O2C_{10}H_9Cl_3O_2 and molecular weight of 267.54 g/mol. This compound has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities.

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of phenylacetone with trichloroacetaldehyde in the presence of a base like sodium hydroxide. This reaction is conducted under controlled conditions to optimize yield and purity. Industrially, similar methods are employed but scaled up for efficiency and quality control .

The compound is notable for its reactivity due to the presence of three chlorine atoms, which can participate in various chemical reactions:

  • Oxidation : The hydroxyl group can be oxidized to form a ketone.
  • Reduction : The trichloromethyl group can be reduced to a methyl group.
  • Substitution : Chlorine atoms can be replaced with other functional groups .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules. This interaction can lead to alterations in the structure and function of proteins and enzymes, thereby influencing various cellular pathways .

Toxicological Profile

Research indicates that this compound may exhibit toxicological effects. For instance, it has been evaluated for genotoxicity and potential carcinogenic properties. The European Chemicals Agency (ECHA) provides a comprehensive database on such compounds, indicating potential risks associated with exposure .

In Vitro Studies

In vitro studies have been conducted to assess the compound's effects on cancer cell lines. For example, a study evaluated its impact on breast cancer cells using MTT assays to measure cell viability. The findings suggested that this compound could potentially inhibit cell growth at certain concentrations .

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding affinity of this compound with target proteins such as cyclooxygenase-2 (COX2) and protein tyrosine kinase 6 (PTK6). These studies indicate that the compound may interact with these proteins, potentially influencing inflammatory pathways and cancer progression .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one Fluorine atoms instead of chlorineSimilar reactivity but different biological interactions
4,4,4-Trichloro-3-hydroxy-1-(4-methylphenyl)butan-1-one Additional methyl group on phenyl ringPotentially altered biological activity due to steric effects

This table highlights how variations in chemical structure can influence biological activity and reactivity.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Conditions
Friedel-Crafts65–75≥95AlCl₃, 0–5°C, 12h
Claisen-Schmidt50–6090–92NaOH/EtOH, reflux, 8h
Halogenation (CCl₄)70–80≥98UV light, 40°C, 6h

How does the trichloro substitution influence the compound’s stability and reactivity compared to non-halogenated analogs?

Basic Research Question
The trichloro group at the β-position significantly alters electronic and steric properties:

  • Electron-Withdrawing Effects : Enhances keto-enol tautomerism stability, confirmed via NMR and IR spectroscopy.
  • Steric Hindrance : Reduces nucleophilic attack at the carbonyl group, as observed in fluorinated analogs .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition at 180–200°C, 40°C lower than non-halogenated analogs.

Methodological Insight : Use Hammett substituent constants (σ) to predict reactivity trends in electrophilic substitution reactions.

What computational models predict the keto-enol tautomerism equilibrium in this compound under varying conditions?

Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-31G* level effectively models tautomeric equilibria:

  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize the enol form due to hydrogen bonding.
  • pH Dependence : At pH < 4, the keto form dominates (95% abundance), validated by UV-Vis spectroscopy .

Q. Table 2: Tautomer Distribution in Different Solvents

SolventKeto (%)Enol (%)
Hexane8020
DMSO4555
Methanol6040

How can chiral chromatography resolve enantiomers of this compound?

Advanced Research Question
Chiral resolution requires:

  • Stationary Phase : Polysaccharide-based columns (e.g., Chiralpak AD-H) for high enantioselectivity.
  • Mobile Phase : Hexane:IPA (90:10) with 0.1% trifluoroacetic acid (TFA) to enhance peak symmetry.
  • Detection : Polarimetric or circular dichroism (CD) detectors for enantiomer identification .

Methodological Note : Pre-derivatization with chiral amines (e.g., (S)-α-methylbenzylamine) improves separation efficiency.

What spectroscopic techniques are most effective for characterizing this compound’s structure and confirming regiochemistry?

Q. Methodological Focus

  • ¹H/¹³C NMR : Key signals include δ 12.5 ppm (enolic -OH, broad singlet) and δ 195 ppm (keto carbonyl).
  • IR Spectroscopy : Stretching vibrations at 1700 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (-OH).
  • X-ray Crystallography : Resolves stereochemistry at C3; trichloro groups exhibit a trigonal planar geometry .

Q. Table 3: Key Spectroscopic Data

TechniqueKey Peaks/DataInterpretation
¹H NMRδ 2.8–3.2 (m, 2H, CH₂Cl₃)Trichloromethyl group
¹³C NMRδ 70.5 (C-OH)Hydroxyl-bearing carbon
IR1685 cm⁻¹ (enol C=O)Tautomer confirmation

How can researchers address discrepancies in reported biological activities of this compound across studies?

Data Contradiction Analysis
Conflicting bioactivity data (e.g., antimicrobial vs. no activity) may arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing per CLSI guidelines).
  • Enantiomeric Purity : Ensure ≥99% enantiomeric excess (ee) via chiral HPLC .
  • Solubility Factors : Use DMSO as a co-solvent (≤1% v/v) to avoid aggregation artifacts .

Methodological Recommendation : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) to validate experimental conditions.

What are the mechanistic implications of the hydroxyl group’s stereochemistry in nucleophilic reactions?

Advanced Research Question
The (R)- or (S)-configuration at C3 dictates reaction pathways:

  • (R)-Isomer : Favors SN2 mechanisms due to steric accessibility.
  • (S)-Isomer : Prefers SN1 pathways, as observed in analogous fluorinated compounds .

Experimental Design : Use kinetic isotope effects (KIE) and stereochemical probes (e.g., deuterated solvents) to elucidate mechanisms.

How does the compound’s photostability impact its utility in photocatalytic applications?

Advanced Research Question
UV-Vis studies reveal rapid degradation under UV light (λ = 254 nm):

  • Degradation Products : Identified via GC-MS as chlorobenzene and trichloroacetic acid.
  • Mitigation Strategy : Encapsulation in cyclodextrins or silica nanoparticles improves stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one
Reactant of Route 2
Reactant of Route 2
4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one

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